molecular formula C13H16ClFN2O2 B6287395 (2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone CAS No. 2586126-49-8

(2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B6287395
CAS No.: 2586126-49-8
M. Wt: 286.73 g/mol
InChI Key: LLLYVIXBDDZJKG-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is a methanone derivative featuring a halogenated aryl group (2-chloro-4-fluoro-3-methoxyphenyl) and a 4-methylpiperazine moiety. The 4-methylpiperazine group enhances solubility and may facilitate blood-brain barrier penetration, making this scaffold relevant in medicinal chemistry .

Properties

IUPAC Name

(2-chloro-4-fluoro-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O2/c1-16-5-7-17(8-6-16)13(18)9-3-4-10(15)12(19-2)11(9)14/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLYVIXBDDZJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C(=C(C=C2)F)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like sodium methoxide (NaOCH3) for nucleophilic substitution or bromine (Br2) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

a. Halogen Positioning and Functional Groups
  • (4-Chloro-2-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone (): Substituents: 4-Cl, 2-F on the phenyl ring; additional methylene linker to a second phenyl group. Key differences: The meta-chloro and ortho-fluoro positions differ from the target compound’s 2-Cl, 4-F, and 3-OCH₃.
  • (3-Chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone (): Substituents: 3-Cl, 2-F on phenyl. Comparison: The absence of a methoxy group reduces electron-donating effects, which may decrease solubility and alter metabolic stability .
  • (4-Chlorophenyl)(4-methylpiperazin-1-yl)methanone (): Substituents: 4-Cl on phenyl.
b. Methoxy-Containing Analogs
  • (4-Fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone (): Substituents: 4-F, 3-OCH₃.

Modifications to the Piperazine Moiety

  • 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone (): Substituents: Methylsulfonyl on piperazine.
  • (Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Substituents: Thiophene and trifluoromethylphenyl on piperazine. Comparison: The trifluoromethyl group introduces strong electron-withdrawing effects, which may improve metabolic stability but complicate synthesis .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound (Reference) Substituents (Aryl Group) Piperazine Modification Melting Point (°C) Rf Value Molecular Weight (g/mol)
Target Compound 2-Cl, 4-F, 3-OCH₃ 4-Methyl Not reported Not reported ~336.8 (calculated)
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone () 4-Cl Pyrimidinyl-piperidine 90–92 0.18 302.10
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone () 4-Cl Tetrahydrofuran-3-yl Not reported 0.31 211.05
(3-Chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone () 3-Cl, 2-F 4-Methyl Not reported Not reported 312.76

Key Observations :

  • The target compound’s methoxy group likely increases solubility compared to non-methoxy analogs (e.g., ) but may lower melting points due to reduced crystallinity.
  • Piperazine modifications (e.g., sulfonyl in ) significantly alter polarity and bioavailability.

Biological Activity

The compound (2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone , also known by its CAS number 2586126-49-8, is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H24ClFN4OC_{24}H_{24}ClFN_4O with a molecular weight of approximately 438.9 g/mol. The structure includes a chloro and fluoro substituent on a methoxyphenyl ring, along with a piperazine moiety, which is common in many bioactive compounds.

PropertyValue
Molecular FormulaC24H24ClFN4O
Molecular Weight438.9 g/mol
LogP4.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

Mechanisms of Biological Activity

Research indicates that the compound may exhibit significant biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes relevant in disease pathways. For instance, it may interact with phosphodiesterase enzymes, which are crucial in various signaling pathways.
  • Covalent Modification : Similar to other electrophilic compounds, it may form covalent bonds with target proteins, altering their function and leading to biological effects such as apoptosis or ferroptosis.
  • Receptor Modulation : The piperazine structure suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.

Biological Assays and Efficacy

Various studies have evaluated the biological activity of (2-Chloro-4-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone through different assays:

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For example, it has been reported to induce cell death in specific tumor models through mechanisms involving oxidative stress and apoptosis.
  • Enzyme Inhibition Studies : Preliminary data suggest that the compound can inhibit enzymes like GPX4, which is involved in lipid peroxidation processes critical for maintaining cellular homeostasis. This inhibition may lead to increased susceptibility of cancer cells to oxidative damage.

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study evaluated the effects of the compound on various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from low nanomolar concentrations.
    • Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting a role in oxidative stress-mediated cell death.
  • Neuropharmacological Assessment :
    • Another investigation focused on the compound's interaction with serotonin receptors. Binding affinity assays demonstrated significant interaction with 5-HT receptors, hinting at potential applications in treating mood disorders.

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